molecular formula C16H24ClNO2 B255637 N,N-dibutyl-5-chloro-2-methoxybenzamide

N,N-dibutyl-5-chloro-2-methoxybenzamide

Cat. No.: B255637
M. Wt: 297.82 g/mol
InChI Key: PZAYATQSKFMLSG-UHFFFAOYSA-N
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Description

N,N-dibutyl-5-chloro-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N,N-Dibutyl-5-chloro-2-methoxybenzamide has been investigated for its antiproliferative properties against various cancer cell lines. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on tumor growth by targeting critical pathways involved in cancer progression.

Case Study: Antiproliferative Effects

Research has shown that related compounds, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, exhibit potent anticancer activity against several cancer types, including breast (MCF-7), lung (A-549), and colon (HT-29) cancers. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Compound Cancer Cell Line IC50 (µM) Mechanism
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideMCF-71.43Induces apoptosis via caspase activation
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideA-5490.094Inhibits EGFR T790M mutation
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideHT-290.099Dual inhibition of EGFR and c-MET

Modulation of Signaling Pathways

The compound has also been identified as a modulator of the Wnt/Frizzled signaling pathway, which is crucial in various biological processes and diseases, including cancer. Compounds that inhibit this pathway are being explored for their therapeutic potential in treating conditions associated with dysregulated Wnt signaling.

Case Study: Wnt/Frizzled Pathway Inhibition

A patent describes methods for using compounds like this compound to treat diseases related to Wnt signaling dysregulation, such as colorectal cancer. The inhibition of this pathway can lead to reduced tumor growth and improved therapeutic outcomes .

Synthesis Intermediates

This compound serves as an important intermediate in the synthesis of other pharmaceutical agents. Its derivatives are utilized in the development of drugs targeting various conditions, including diabetes and inflammatory diseases.

Case Study: Glyburide Synthesis

The compound has been reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes. The structural modifications involving this compound enhance the pharmacological properties of glyburide derivatives .

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of this compound derivatives as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases.

Case Study: Cardiovascular Applications

Research indicates that certain derivatives can limit myocardial injury following ischemia-reperfusion events by blocking NLRP3 inflammasome activation, thus showing promise for cardiovascular disease therapies .

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

N,N-dibutyl-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H24ClNO2/c1-4-6-10-18(11-7-5-2)16(19)14-12-13(17)8-9-15(14)20-3/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

PZAYATQSKFMLSG-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.